molecular formula C15H17Cl2N B6194014 2-chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride CAS No. 2680530-43-0

2-chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride

Cat. No.: B6194014
CAS No.: 2680530-43-0
M. Wt: 282.2
InChI Key:
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Description

2-chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chlorine atom, three methyl groups, and an amine group attached to a biphenyl structure. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, sodium methoxide, and thiol compounds.

Major Products

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Hydroxylated, alkoxylated, or thiolated biphenyl derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

2680530-43-0

Molecular Formula

C15H17Cl2N

Molecular Weight

282.2

Purity

95

Origin of Product

United States

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